Home > Products > Screening Compounds P69565 > N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide - 1251624-23-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Catalog Number: EVT-2944811
CAS Number: 1251624-23-3
Molecular Formula: C27H31N5O2
Molecular Weight: 457.578
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(2-[18F]fluoroethyl)-2,4-diethyl-3-(ethylsulfanylcarbonyl)-6-phenylpyridine-5-carboxylate ([18F]FE@SUPPY)

Compound Description: [18F]FE@SUPPY is a research tracer used in Positron Emission Tomography (PET) studies. It contains both ester and amide bonds, which are susceptible to early metabolic cleavage by carboxylesterase enzymes. []

Relevance: While not directly structurally similar to N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, [18F]FE@SUPPY exemplifies the importance of understanding the metabolic stability of tracers containing ester and amide bonds, a feature shared by the target compound. []

1-(3-([11C]methylamino)-1-phenylpropyl)-3-phenyl-1H-benzo[d]imidazol-2(3H)-one ([11C]Me@APPI)

Compound Description: [11C]Me@APPI is another PET tracer under investigation. Similar to [18F]FE@SUPPY, it possesses ester or amide bonds potentially susceptible to metabolic breakdown. []

Relevance: This compound shares the benzimidazole moiety with N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, highlighting the importance of this structure in PET tracer development. []

2-[18F]fluoroethyl 3-((3-(4-(3-acetamidophenyl)piperidin-1-yl)propyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ([18F]FE@SNAP)

Compound Description: [18F]FE@SNAP is a PET tracer designed to investigate specific biological processes. Its metabolic profile and ability to cross the blood-brain barrier have been studied. []

Relevance: Although structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, [18F]FE@SNAP emphasizes the consideration of metabolic stability and blood-brain barrier penetration during tracer development, relevant factors for any potential therapeutic compound. []

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-N-(pyridin-2-yl)-cyclohexane[11C]carboxamide ([carbonyl-11C]WAY100635)

Compound Description: [carbonyl-11C]WAY100635 is a PET tracer used in clinical studies. Researchers developed a rapid and reliable HPLC method to measure its degradation rate in humans. []

Relevance: Though structurally dissimilar to N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, [carbonyl-11C]WAY100635 showcases the importance of developing analytical techniques to assess the metabolic fate of compounds in vivo, a crucial aspect of drug development. []

3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: TP0439150 is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. []

1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

Compound Description: 7n is a structurally diverse backup compound for TP0439150, also exhibiting potent GlyT1 inhibitory activity with a favorable pharmacokinetic profile. []

Relevance: Although structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, 7n demonstrates the possibility of finding structurally diverse molecules with similar biological activity, suggesting a potential for exploring various chemical scaffolds for developing related compounds. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: C22 is a drug-like compound with antibacterial activity, particularly against Mycobacterium tuberculosis. It inhibits InhA and EthR, enzymes involved in mycolic acid synthesis essential for the bacteria's viability. []

Relevance: This compound highlights the use of carboxamide structures in the development of antibacterial agents. Although targeting a different pathogen than the compounds mentioned earlier, its structural features and biological activity provide insight into the versatility of this chemical class. []

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Compound Description: C29 is another potential anti-TB drug identified through computational studies. Like C22, it demonstrates inhibitory activity against InhA and EthR, suggesting its potential for treating tuberculosis. []

Relevance: Despite being structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, C29 demonstrates the potential for discovering novel anti-TB agents through computational approaches. []

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

Compound Description: Moiety 27 is a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, identified through computational screening of peptidomimetics. []

Relevance: This compound emphasizes the potential of carboxamide-containing molecules for inhibiting crucial enzymes in bacterial pathogens. Though structurally different from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, it highlights the relevance of exploring diverse chemical scaffolds for developing antimicrobial agents. []

3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Moiety 64)

Compound Description: Moiety 64, identified through the same computational screening as Moiety 27, also exhibits potent inhibitory activity against dCTP deaminase in Campylobacter concisus. []

Relevance: This compound reinforces the importance of the urea moiety in developing enzyme inhibitors. Although structurally distinct from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, its shared urea structure and biological activity demonstrate the relevance of this functional group in drug design. []

N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide (Moiety 150)

Compound Description: Similar to Moieties 27 and 64, Moiety 150 is a potent inhibitor of dCTP deaminase in Campylobacter concisus, identified through computational methods. []

Relevance: This compound further emphasizes the role of carboxamide-containing structures in inhibiting bacterial enzymes. Though structurally different from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, it demonstrates the potential for developing novel antimicrobial agents by targeting this specific enzyme. []

(Z)-3,4-dimethyl-1-(4-((4-nitrobenzylidene)amino)phenyl)pyrano[2,3-c]pyrazol-6(1H)-one (5)

Compound Description: Compound 5 is a pyranopyrazole derivative synthesized and characterized in a study focusing on new pyranopyrazoles. []

Relevance: While structurally dissimilar to N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, compound 5 exemplifies the use of aromatic substituents and heterocyclic rings in developing novel compounds with potential biological activity. []

1-(4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)phenyl)-3-(naphthalen-1-yl)urea (6)

Compound Description: Compound 6 is another pyranopyrazole derivative synthesized and characterized in the same study as compound 5. []

Relevance: This compound shares the urea moiety with N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea and demonstrates the incorporation of a naphthyl group into its structure. This comparison highlights the structural diversity achievable within the urea class of compounds and the potential for exploring different substituents for modulating biological activity. []

(Z)-ethyl 4-((3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)diazenyl)benzoate (8)

Compound Description: Compound 8 is a pyranopyrazole derivative synthesized and characterized in the same study as compounds 5 and 6. []

Relevance: Though structurally different from N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea, compound 8 showcases the use of a diazenyl linker and a benzoate group in its structure, providing further examples of structural modifications possible within the pyranopyrazole class. []

3,4-dimethyl-N-(naphthalen-1-yl)-6-oxopyrano[2,3-c]pyrazole-1(6H)-carboxamide (9)

Compound Description: Compound 9 is another pyranopyrazole derivative synthesized and characterized in the same study as compounds 5, 6, and 8. []

Relevance: This compound shares the carboxamide moiety with N-(3,4-Dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea and also features a naphthyl group in its structure. This comparison highlights the shared features between different heterocyclic scaffolds and the potential for exploring similar chemical modifications for altering biological activity. []

Properties

CAS Number

1251624-23-3

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Molecular Formula

C27H31N5O2

Molecular Weight

457.578

InChI

InChI=1S/C27H31N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h2,5-8,10-12,16,22H,1,3-4,9,13-15,17-19H2,(H,29,33)

InChI Key

CXDPVFWVAQGBGL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.